Gsk-lsd1

Catalog No.
S005651
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-lsd1

Product Name

Gsk-lsd1

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1

InChI Key

BASFYRLYJAZPPL-UONOGXRCSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Synonyms

GSK-LSD1; GSK-LSD1 (trans-racemic); rel- N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine ;

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3

Description

GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). 

GSK-LSD1 is a small molecule specifically designed for scientific research. It acts as a potent and selective inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation []. Here's a breakdown of its key applications in scientific research:

Inhibiting LSD1 Activity

  • Mechanism: GSK-LSD1 irreversibly binds to LSD1, blocking its ability to remove methyl groups from specific lysine residues on histone proteins. These modifications influence chromatin structure and gene expression [, ].
  • Selectivity: GSK-LSD1 exhibits high selectivity for LSD1 compared to other closely related enzymes, minimizing off-target effects [, ].

Investigating LSD1 Function in Cellular Processes

  • Cancer Research: Studies utilize GSK-LSD1 to explore LSD1's role in cancer cell growth and proliferation. By inhibiting LSD1, researchers can examine how altered gene expression patterns affect cancer development [, ].
  • Other Disease Models: GSK-LSD1 is also employed to investigate LSD1's involvement in various diseases beyond cancer. For instance, research has explored its role in sepsis-induced mortality and HIV latency [, ].

Understanding Gene Regulation

  • Epigenetics: GSK-LSD1 serves as a valuable tool to study epigenetic mechanisms, particularly those mediated by LSD1. By manipulating LSD1 activity, researchers can gain insights into how histone modifications regulate gene expression [].

GSK-LSD1 is a selective inhibitor of lysine-specific demethylase 1, also known as KDM1A. This enzyme plays a crucial role in the regulation of gene expression through the demethylation of histones and non-histone proteins, impacting cellular processes such as differentiation and proliferation. GSK-LSD1 was developed by GlaxoSmithKline as part of their initiative to create chemical probes for epigenetic research. It exhibits an IC50 value of 16 nM for inhibiting lysine-specific demethylase 1, demonstrating over 1000-fold selectivity against closely related enzymes, including lysine-specific demethylase 2 and monoamine oxidases A and B .

GSK-LSD1 acts by inhibiting LSD1, an enzyme that removes methyl groups from specific lysine residues on histones. Histones are proteins that package DNA in chromosomes, and methylation of these lysine residues can affect gene expression [1]. By inhibiting LSD1, GSK-LSD1 disrupts the normal pattern of histone methylation, leading to changes in gene expression. This altered gene expression can influence various cellular processes, including cell differentiation, proliferation, and survival [2, 3].

Data Source:

  • [1] Structural Genomics Consortium (SGC):
  • [2] Wang et al., 2017:
  • [3] Zhang et al., 2022:

GSK-LSD1 is for research use only and should be handled with appropriate safety precautions [1, 2]. Detailed information on specific hazards is limited, but as with most research chemicals, it is advisable to wear personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling it.

Data Source:

  • [1] Structural Genomics Consortium (SGC):
  • [2] Selleckchem:

GSK-LSD1 functions primarily through irreversible inhibition of lysine-specific demethylase 1. The mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide cofactor of the enzyme, leading to its inactivation. This inhibition disrupts the enzyme's ability to demethylate lysine residues on histones, thereby altering chromatin structure and gene expression profiles .

The biological activity of GSK-LSD1 has been extensively studied in various cancer cell lines. It has been shown to induce significant changes in gene expression, with an average effective concentration (EC50) of less than 5 nM in inhibiting cancer cell growth. Additionally, GSK-LSD1 has demonstrated potential therapeutic effects in conditions beyond cancer, such as reducing pro-inflammatory cytokine production in severe cases of COVID-19 by targeting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. Initially, precursor compounds are synthesized through standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions. The final product is purified using chromatographic techniques to ensure high purity and yield. Specific details on the synthesis route are proprietary but generally follow established protocols for synthesizing irreversible enzyme inhibitors .

GSK-LSD1 is primarily utilized in research settings as a chemical probe to study the role of lysine-specific demethylase 1 in epigenetics and cancer biology. Its applications include:

  • Investigating the mechanisms of gene regulation in cancer.
  • Exploring potential therapeutic avenues for hematological malignancies.
  • Studying its effects on inflammatory responses, particularly in severe COVID-19 patients .

Interaction studies have shown that GSK-LSD1 effectively disrupts protein-protein interactions involving lysine-specific demethylase 1, particularly with transcription factors like GFI1B. These interactions are critical for understanding how lysine-specific demethylase 1 contributes to transcriptional repression and gene silencing within various cellular contexts . The compound has been characterized for its selectivity against other amine oxidases, confirming its specificity in targeting lysine-specific demethylase 1 without significant off-target effects .

GSK-LSD1 belongs to a class of lysine demethylase inhibitors that includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameTarget EnzymeIC50 (nM)SelectivityNotable Features
GSK-LSD1Lysine-specific demethylase 116>1000-fold over LSD2Irreversible inhibitor
SP-2509Lysine-specific demethylase 1~1000Less selectiveReversible inhibitor
ORY-1001Lysine-specific demethylase 1~300ModerateClinical trials ongoing
GSK2879552Lysine-specific demethylase 1~30High selectivityClinical candidate
CC-90011Lysine-specific demethylase 1~50ModerateClinical candidate

GSK-LSD1 stands out due to its high potency and selectivity for lysine-specific demethylase 1 compared to other inhibitors, making it a valuable tool for both research and potential therapeutic applications .

Flavin Adenine Dinucleotide-Dependent Oxidative Demethylation Mechanism

Lysine-specific demethylase 1 operates through a sophisticated flavin adenine dinucleotide-dependent oxidative mechanism that represents a fundamental process in epigenetic regulation [9]. The enzymatic reaction begins with the abstraction of a hydride from the methyl group of the histone H3 lysine 4 side chain N-methyl by flavin adenine dinucleotide in its oxidized state, generating a stabilized methylene iminium ion [10]. This initial step is followed by hydrolysis through a water molecule, producing an unstable vicinal terminal hydroxyl amine that rapidly decomposes to yield the demethylated lysine H3K4 molecule and formaldehyde as a byproduct [10].

The catalytic mechanism involves the stepwise conversion of methylated lysine to an iminium cation via abstraction of a hydride anion by the oxidized flavin adenine dinucleotide prosthetic group [13]. The cation subsequently undergoes hydrolysis to produce a carbinol amine, which then decomposes to formaldehyde and the demethylated residue [13]. The reduced flavin adenine dinucleotide produced in the initial two-electron reaction step is rapidly reoxidized by molecular oxygen, generating hydrogen peroxide and regenerating the oxidized flavin adenine dinucleotide [13].

The demethylation mechanism relies critically on the presence of a lone electron pair on the lysine ε-nitrogen atom, which explains why lysine-specific demethylase 1 enzymes can only demethylate mono- and dimethylated lysine residues but cannot act upon trimethylated H3K4 [13]. The flavin adenine dinucleotide cofactor undergoes oxidation by molecular oxygen, presumably through a single electron mechanism, with studies demonstrating that this flavin oxidation occurs rapidly [14].

Reaction ComponentFunctionProduct
Methylated H3K4SubstrateDemethylated lysine
Flavin adenine dinucleotide (oxidized)CofactorReduced flavin adenine dinucleotide
Molecular oxygenElectron acceptorHydrogen peroxide
Water moleculeHydrolysis agentFormaldehyde

Substrate Specificity for H3K4me1/2

Lysine-specific demethylase 1 demonstrates highly specific substrate recognition for mono- and dimethylated histone H3 lysine 4, but exhibits no activity toward trimethylated H3K4 [9] [18]. The enzyme specifically removes histone H3K4me2 to H3K4me1 or H3K4me0 through its flavin adenine dinucleotide-dependent oxidative reaction [10]. This substrate specificity is fundamentally different from other histone demethylases such as the JARID1 family of Jumonji domain-containing demethylases, which can remove trimethylation marks [27].

The substrate recognition mechanism involves extensive interactions between lysine-specific demethylase 1 and histone H3 peptides, with structural studies revealing that residues 1-7 of the histone tail peptide form sufficiently strong interactions to be clearly observed in crystallographic analysis [14]. The histone H3 residues visualized in complex structures form an unusual series of three gamma turns in their secondary structure, representing a unique recognition mode among enzymes involved in post-translational modifications [14].

Research has demonstrated that lysine-specific demethylase 1 can demethylate histone H3K4me2 peptides corresponding to residues 1-21, but shows reduced activity with peptides containing only residues 1-16, suggesting that residues 17-21 of H3 are important for substrate recognition and demethylase activity [18]. The enzyme's ability to bind and demethylate nucleosomes has been confirmed through biophysical and biochemical assays using homogeneous mononucleosome substrates containing semisynthetic H3K4me2 [15].

Under specific cellular conditions, lysine-specific demethylase 1 can switch its substrate specificity from H3K4me1/2 to H3K9me1/2, particularly when histone H3 threonine 6 and threonine 11 undergo phosphorylation [17]. This substrate switching mechanism allows the enzyme to function as either a transcriptional repressor or activator depending on the cellular context and associated protein complexes [17].

Structural Domains of Lysine-Specific Demethylase 1

SWIRM Domain Architecture

The SWIRM domain of lysine-specific demethylase 1 reveals a distinctive six-helical bundle architecture characterized by a long central helix, SWα4, surrounded by five other helices [19]. This structural organization represents a newly identified module commonly found in chromatin-associated proteins, with the SWIRM domain spanning residues 172-270 in the human enzyme [19]. One unique feature distinguishing the lysine-specific demethylase 1 SWIRM domain from other SWIRM-containing proteins is an additional two-stranded β-sheet formed between the SWα4–SWα5 loop and the C-terminus of the SWIRM domain [19].

The SWIRM domain demonstrates structural similarity to those found in chromatin-remodeling proteins Swi3 and ADA2α, sharing very similar hydrophobic core packings [19]. However, differences among these structures are primarily confined to SWα1 and SWα2 helices, which are not conserved and are positioned further away from the hydrophobic core [19]. The SWIRM domain packs closely against the amine oxidase-like domain through extensive interactions, resulting in a buried surface area of 1,115 Ų [19].

A critical three-amino-acid motif (F264G265I266) located between SWα6 and SWβ2 anchors the binding between the SWIRM and amine oxidase-like domains through both hydrophobic contacts and hydrogen-bonding interactions [19]. The side chains of F264 and I266, along with the main chain Cα atom of G265, stack against a hydrophobic pocket from the amine oxidase-like domain, while extensive hydrogen-bonding interactions occur between the backbone of this tri-residue motif and the side chains of R295 and Q348 [19].

The residues forming the SWIRM–amine oxidase-like domain interface are highly conserved across species, indicating the importance of this prearrangement for lysine-specific demethylase 1 protein function [19]. Although the SWIRM domain can be expressed as a separate protein with native conformation, the amine oxidase-like and Tower domains require an interface with the SWIRM domain for stability [19].

Amine Oxidase-Like Domain Catalytic Pocket

The amine oxidase-like domain of lysine-specific demethylase 1 folds into two well-defined subdomains: a flavin adenine dinucleotide-binding subdomain and a substrate-binding subdomain, with their sequences intermingled together [19]. The flavin adenine dinucleotide-binding subdomain comprises three fragments (residues 271–356, 559–657, and 770–833) and adopts a mixed α–β structure, while the substrate-binding subdomain includes three fragments (residues 357–417, 523–558, and 658–769) characterized by a six-stranded mixed β-sheet flanked by six α-helices [19].

The catalytic center consists of a remarkably large cavity occupying the center of the amine oxidase-like domain at the interface between the substrate- and flavin adenine dinucleotide-binding subdomains [19]. This cavity has a volume of 1,245 ų, significantly larger than the catalytic center of related enzymes such as maize polyamine oxidase, which has a volume of only 716 ų [19]. The difference in cavity size reflects the distinct substrate specificities, as lysine-specific demethylase 1 substrates are methylated histone peptides that are bulkier than the linear-shaped substrates of polyamine oxidase [19].

The cavity surface presents marked chemical heterogeneity across different regions [19]. The left side forms a flat surface lined mainly by hydrophobic residues, while the right side presents mostly acidic side chains and backbone carbonyl oxygen atoms on a concave-shaped surface [19]. The cavity extends approximately 23 Å from its entrance to the core of the catalytic site where the flavin ring is located [19].

Catalytic Pocket FeatureLocationResidues InvolvedFunction
Flavin adenine dinucleotide binding siteCore catalytic centerVal317, Gly330, Ala331, Met332, Val333, Phe538, Leu659, Asn660, Lys661, Trp695, Ser749, Ser760, Tyr761Cofactor positioning and catalysis
Hydrophobic surfaceLeft side of cavityMultiple hydrophobic residuesSubstrate binding
Acidic surfaceRight side of cavityAcidic side chains and carbonyl oxygensSubstrate orientation
Lysine triad gateCavity entranceLys355, Lys357, Lys359Substrate access control

Tower Domain Protein Interactions

The Tower domain of lysine-specific demethylase 1 consists of 100 amino acids (residues 417–523) located in the middle of the two amine oxidase-like domains, forming two antiparallel long helices that interact via a short disordered loop [20]. These two helices bind tightly to each other through hydrophobic interactions, creating a typical antiparallel coiled-coil conformation that protrudes away from the amine oxidase-like domain by approximately 75 Å [19].

The Tower domain serves as a critical protein interaction platform, particularly for recruitment of the CoREST corepressor protein family [20] [24]. The domain contains a specific CoREST binding site that mediates the interaction between lysine-specific demethylase 1 and CoREST, serving as an adapter to recruit other proteins to form functional transcriptional regulatory complexes [20]. This interaction is essential for the formation of the stable lysine-specific demethylase 1/CoREST complex, which is required for optimal enzymatic activity and chromatin binding [24].

Research has demonstrated that the Tower domain is responsible for the interaction between lysine-specific demethylase 1 and SIN3A through binding to the HDAC-interacting domain of SIN3A proteins [22]. This interaction enables lysine-specific demethylase 1 to participate in SIN3A/HDAC complexes, contributing to transcriptional repression through coordinated histone modifications [22]. The SIN3A-containing complex demonstrates both histone deacetylase activity and strong demethylase activity for dimethyl H3-K4 and monomethyl H3-K4 [22].

The Tower domain structure is necessary for the demethylase activity of lysine-specific demethylase 1, as it is directly connected to the catalytic center of the amine oxidase-like domain [20]. The domain may control the size of the catalytic chamber to regulate enzymatic activity, and mutations affecting the Tower domain structure result in reduced catalytic activity [20]. The Tower domain represents a unique structural feature not found in other monoamine oxidases, highlighting the specialized nature of lysine-specific demethylase 1 for chromatin regulation [19].

Biological Roles in Cellular Processes

Hematopoietic Differentiation

Lysine-specific demethylase 1 functions as an indispensable epigenetic governor of hematopoietic differentiation, playing critical roles in both hematopoietic stem cell maintenance and lineage-specific maturation [23]. The enzyme represses hematopoietic stem and progenitor cell gene expression programs during hematopoietic differentiation, acting at both transcription start sites and enhancer regions [23]. Loss of lysine-specific demethylase 1 results in increased H3K4me1 and H3K4me2 methylation on hematopoietic stem and progenitor cell genes, leading to gene derepression that compromises proper differentiation [23].

Conditional inactivation studies in mice have revealed that lysine-specific demethylase 1 deficiency causes profound defects in long-term repopulating hematopoietic stem cell self-renewal and stark impairment of both hematopoietic stem cell and mature lineage differentiation [23]. The consequences include extensive expansion of granulomonocytic, erythroid, and megakaryocytic progenitors, while terminal granulopoiesis, erythropoiesis, and platelet production are severely inhibited [25]. Monopoiesis represents an exception, as it is promoted by lysine-specific demethylase 1 deficiency [25].

The enzyme regulates key hematopoietic genes including Gfi1b, Hoxa9, and Meis1, which are known regulators of the hematopoietic stem cell and progenitor compartment [25]. Lysine-specific demethylase 1 knockdown abrogates Gfi1b-negative autoregulation, demonstrating its role in maintaining proper gene expression hierarchies during hematopoietic development [25]. Failure to fully silence hematopoietic stem and progenitor cell genes during differentiation results in incompatibility with terminal maturation of multiple blood lineages, causing severe pancytopenia [23].

Hematopoietic ProcessEffect of Lysine-Specific Demethylase 1 LossMolecular Mechanism
Stem cell self-renewalImpaired long-term repopulating capacityDerepression of stem cell genes
GranulopoiesisSeverely inhibited terminal differentiationIncreased H3K4me1/2 at progenitor genes
ErythropoiesisBlocked terminal maturationFailed silencing of stem cell programs
MonopoiesisEnhanced generationAlternative differentiation pathway
MegakaryopoiesisReduced platelet productionProgenitor expansion without maturation

Embryonic Development

Lysine-specific demethylase 1 is essential for embryonic development in mice beyond embryonic day 6.5, with homozygous knockout embryos showing developmental arrest and severe size reduction compared to controls [26]. The enzyme's expression is restricted to the embryonic portion (epiblast) of postimplantation embryos, with little to no expression in extraembryonic tissues [26]. This spatial restriction indicates that the essential embryonic role of lysine-specific demethylase 1 is specifically required in cells of the developing epiblast [26].

Conditional deletion studies in embryonic stem cells, which represent the in vitro counterpart of epiblast cells, reveal that loss of lysine-specific demethylase 1 causes aberrant expression of 588 genes [26]. These include transcription factors with critical roles in anterior/posterior patterning and limb development, such as brachyury, Hoxb7, Hoxd8, and retinoic acid receptor γ [26]. The gene encoding brachyury, a key regulator of mesodermal differentiation, is a direct target of lysine-specific demethylase 1 and becomes overexpressed in embryonic day 6.5 knockout embryos [26].

Analysis of functionally related gene groups among upregulated genes reveals enrichment for genes involved in cardiac and striated muscle contraction, suggesting that lysine-specific demethylase 1 regulates mesodermal differentiation [26]. This correlation aligns with increased levels of brachyury, a master regulator of mesoderm specification in the developing embryo [26]. The altered transcriptional program, including precocious expression of muscle-specific factors, contributes to the impaired developmental phenotype of lysine-specific demethylase 1 knockout embryos [26].

The enzyme functions as part of the lysine-specific demethylase 1/CoREST/histone deacetylase complex to coordinate gene expression during early embryonic development [26]. Loss of lysine-specific demethylase 1 results in reduced CoREST protein levels and associated histone deacetylase activity, leading to global increases in histone H3-lysine 56 acetylation [26]. Despite these biochemical perturbations, embryonic stem cells with deleted lysine-specific demethylase 1 proliferate normally and retain stem cell characteristics, indicating that the developmental defects arise from transcriptional dysregulation rather than cell cycle abnormalities [26].

Transcriptional Repression Complexes

Lysine-specific demethylase 1 functions as a critical component of multiple transcriptional repression complexes, most notably the CoREST complex, which represents one of seven histone deacetylase complexes that regulate genome-wide chromatin acetylation [28]. The CoREST complex is unique among histone-modifying complexes as it contains both histone demethylase and deacetylase enzymes, lysine-specific demethylase 1 and histone deacetylase 1, held together by the RCOR1 scaffold protein [28]. Structural studies reveal that this complex adopts a bi-lobed structure with lysine-specific demethylase 1 and histone deacetylase 1 enzymes positioned at opposite ends [28].

The enzyme participates in the SIN3A/histone deacetylase complex through interaction between its Tower domain and the histone deacetylase-interacting domain of SIN3A proteins [22]. This association enables coordinated transcriptional repression through multiple histone modifications, with the SIN3A-containing complex demonstrating strong demethylase activity for both dimethyl and monomethyl H3-K4 alongside histone deacetylase activity [22]. The lysine-specific demethylase 1/SIN3A complexes primarily function in gene transcription repression through their catalytic activities that impact chromatin configuration [22].

Lysine-specific demethylase 1 also associates with CtBP (C-terminal binding protein) complexes, where it can function in both transcriptional activation and repression depending on the cellular context [29] [32]. The enzyme's interaction with CtBP is mediated through protein-protein interactions rather than direct binding, with CtBP serving as a bridge to recruit lysine-specific demethylase 1 to specific promoters [29]. In transcriptional activation contexts, lysine-specific demethylase 1 removes repressive H3K9me2 marks to facilitate subsequent H3K9 acetylation by associated histone acetyltransferases [29].

The Snai1 transcription factor directly interacts with lysine-specific demethylase 1 and recruits the enzyme to epithelial gene promoters, resulting in downregulation of active H3K4me2 marks and promoter silencing [27]. This interaction is essential for Snai1-mediated transcriptional repression, as depletion of lysine-specific demethylase 1 substantially impairs Snai1's ability to repress target genes including E-cadherin [27]. The enzyme also functions as a critical component of transcriptional repression programs during T cell development, where it is required for Bcl11b-, Bcl6-, and Gfi1-mediated gene repression [30].

Repression ComplexAssociated ProteinsTarget GenesBiological Function
CoREST ComplexRCOR1, histone deacetylase 1Neuronal genes in non-neuronal cellsTissue-specific gene silencing
SIN3A ComplexSIN3A, histone deacetylasesDevelopmental regulatorsChromatin structure maintenance
CtBP ComplexCtBP, CoRESTTissue-specific genesContext-dependent regulation
Snai1 ComplexSnai1, histone deacetylasesEpithelial genes (E-cadherin)Epithelial-mesenchymal transition
T cell complexesBcl11b, Bcl6, Gfi1T cell developmental genesLymphocyte maturation

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Wikipedia

GSK-LSD1

Dates

Modify: 2023-08-15
1. Biochim Biophys Acta. 2017 Dec;1864(12):2428-2437. doi:
10.1016/j.bbamcr.2017.08.005. Epub 2017 Aug 8.

Inhibition of H3K4 demethylation induces autophagy in cancer cell lines.

Wang Z(1), Long QY(1), Chen L(1), Fan JD(2), Wang ZN(2), Li LY(3), Wu M(4), Chen
X(5).

Author information:
(1)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China.
(2)Hubei Key Laboratory of Cell Homeostasis, China; Department of Biochemistry
and Molecular Biology, China.
(3)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: lilianyun@whu.edu.cn.
(4)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: wumin@whu.edu.cn.
(5)Hubei Key Laboratory of Cell Homeostasis, China; Department of Genetics,
College of Life Sciences, Wuhan University, Wuhan, Hubei 430072, China.
Electronic address: xfchen@whu.edu.cn.

Epigenetic factors and related small molecules have emerged to be strongly
involved in autophagy process. Here we report that 2-PCPA and GSK-LSD1, two
inhibitors of histone H3K4 demethylase KDM1A/LSD1, induce autophagy in multiple
mammalian cell lines. The two small molecules induce accumulation of LC3II,
formation of autophagosome and autolysosome, and SQSTM1/p62 degradation. 2-PCPA
treatment inhibits cell proliferation through cell cycle arrest but does not
inducing cell death. Exogenous expression of KDM1A/LSD1 impaired the autophagic
phenotypes triggered by 2-PCPA. The autophagy induced by 2-PCPA requires LC3-II
processing machinery. But depletion of BECN1 and ULK1 with siRNA did not affect
the LC3-II accumulation triggered by 2-PCPA. 2-PCPA treatment induces the change
of global gene expression program, including a series of autophagy-related genes,
such as SQSTM1/p62. Taken together, our data indicate that KDM1A/LSD1 inhibitors
induce autophagy through affecting the expression of autophagy-related genes and
in a BECN1-independent manner.



2. Oncotarget. 2017 Jul 27;8(43):73372-73386. doi: 10.18632/oncotarget.19637.
eCollection 2017 Sep 26.

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis.

Alsaqer SF(1), Tashkandi MM(1), Kartha VK(2)(3), Yang YT(1), Alkheriji Y(1),
Salama A(4), Varelas X(5), Kukuruzinska M(1), Monti S(2)(3), Bais MV(1).

Author information:
(1)Department of Molecular and Cell Biology, Boston University Henry M. Goldman
School of Dental Medicine, Boston, MA, USA.
(2)Bioinformatics Program, Boston University, Boston, MA, USA.
(3)Section of Computational Biomedicine, Boston University School of Medicine,
Boston, MA, USA.
(4)Department of Oral and Maxillofacial Surgery, Boston University Henry M.
Goldman School of Dental Medicine, Boston, MA, USA.
(5)Department of Biochemistry, Boston University School of Medicine, Boston, MA,
USA.

Lysine-specific demethylase 1 (LSD1) is a nuclear histone demethylase and a
member of the amine oxidase (AO) family. LSD1 is a flavin-containing AO that
specifically catalyzes the demethylation of mono- and di-methylated histone H3
lysine 4 through an FAD-dependent oxidative reaction. LSD1 is inappropriately
upregulated in lung, liver, brain and esophageal cancers, where it promotes
cancer initiation, progression, and metastasis. However, unlike other
lysine-specific demethylases, the role and specific targets of LSD1 in oral
squamous cell carcinoma (OSCC) pathogenesis remain unknown. We show that LSD1
protein expression was increased in malignant OSCC tissues in a clinical tissue
microarray, and its expression correlated with progressive tumor stages. In an
orthotopic oral cancer mouse model, LSD1 overexpression in aggressive HSC-3 cells
promoted metastasis whereas knockdown of LSD1 inhibited tumor spread, suggesting
that LSD1 is a key regulator of OSCC metastasis. Pharmacological inhibition of
LSD1 using a specific small molecule inhibitor, GSK-LSD1, down-regulated EGF
signaling pathway. Further, GSK-LSD1 attenuates CTGF/CCN2, MMP13, LOXL4 and
vimentin expression but increased E-cadherin expression in pre-existing,
patient-derived tonsillar OSCC xenografts. Similarly, GSK-LSD1 inhibited
proliferation and CTGF expression in mesenchymal cells, including myoepithelial
cells and osteosarcoma cells. In addition, gene set enrichment analysis revealed
that GSK-LSD1 increased p53 expression and apoptosis while inhibiting c-myc,
β-catenin and YAP-induced oncogenic transcriptional networks. These data reveal
that aberrant LSD1 activation regulates key OSCC microenvironment and EMT
promoting factors, including CTGF, LOXL4 and MMP13.

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